Pegunigalsidase-alfa

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

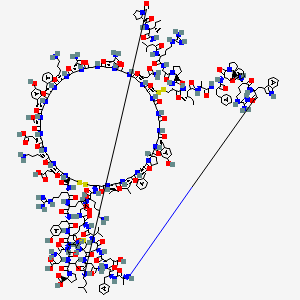

Fabry disease is a rare genetic disorder caused by the deficiency of the enzyme alpha-galactosidase A, leading to the accumulation of globotriaosylceramide in various tissues . Pegunigalsidase alfa is a chemically modified, plant cell culture-expressed version of the recombinant alpha-galactosidase A enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

. The process involves the following steps:

Gene Engineering: The gene encoding alpha-galactosidase A is inserted into the genome of plant cells using Agrobacterium-mediated transformation.

Cell Culture: The genetically modified plant cells are cultured in a controlled environment using flexible, single-use polyethylene bioreactors.

Protein Expression and Purification: The expressed protein is harvested from the plant cells and purified using a series of chromatographic techniques.

Chemical Modification: The purified enzyme is chemically modified through PEGylation, which involves the attachment of polyethylene glycol (PEG) molecules to enhance its stability and half-life.

Industrial Production Methods

The industrial production of pegunigalsidase alfa follows Good Manufacturing Practices (GMP) and involves large-scale cultivation of the genetically modified plant cells in bioreactors. The production process is designed to be scalable and cost-effective, with a focus on ensuring product consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Pegunigalsidase alfa primarily undergoes enzymatic reactions rather than traditional chemical reactions. The enzyme catalyzes the hydrolysis of globotriaosylceramide to produce ceramide and galactose .

Common Reagents and Conditions

The enzymatic activity of pegunigalsidase alfa requires specific conditions, including:

pH: Optimal activity at a slightly acidic pH (around 4.6).

Temperature: Stability at physiological temperatures (37°C).

Cofactors: Presence of necessary cofactors and substrates for enzymatic activity.

Major Products Formed

The primary product formed from the enzymatic reaction catalyzed by pegunigalsidase alfa is ceramide, along with galactose .

Scientific Research Applications

Pegunigalsidase alfa has several scientific research applications, particularly in the fields of medicine and biology:

Treatment of Fabry Disease: As an enzyme replacement therapy, pegunigalsidase alfa is used to reduce the accumulation of globotriaosylceramide in patients with Fabry disease, thereby alleviating symptoms and slowing disease progression.

Pharmacokinetic Studies: Research on the pharmacokinetics of pegunigalsidase alfa has shown improved stability and half-life compared to other enzyme replacement therapies.

Clinical Trials: Pegunigalsidase alfa has been evaluated in multiple clinical trials to assess its safety, efficacy, and long-term benefits for patients with Fabry disease.

Mechanism of Action

Pegunigalsidase alfa exerts its effects by replacing the deficient alpha-galactosidase A enzyme in patients with Fabry disease. The enzyme catalyzes the hydrolysis of globotriaosylceramide, reducing its accumulation in tissues . The PEGylation of pegunigalsidase alfa enhances its stability and prolongs its half-life, allowing for less frequent dosing . The enzyme is taken up by cells through receptor-mediated endocytosis and transported to lysosomes, where it exerts its catalytic activity .

Comparison with Similar Compounds

Pegunigalsidase alfa is unique compared to other enzyme replacement therapies for Fabry disease due to its plant cell-based production and PEGylation. Similar compounds include:

Agalsidase alfa: A recombinant form of alpha-galactosidase A produced in human cell lines.

Agalsidase beta: Another recombinant form of alpha-galactosidase A produced in Chinese hamster ovary cells.

Pegunigalsidase alfa’s unique production method and chemical modification provide it with enhanced stability and prolonged activity, making it a promising therapeutic option for patients with Fabry disease .

Properties

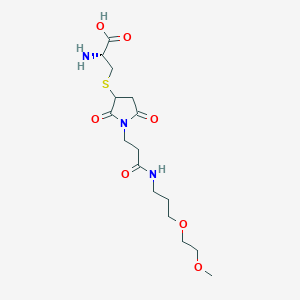

Molecular Formula |

C24H44N6O9 |

|---|---|

Molecular Weight |

560.6 g/mol |

IUPAC Name |

(2S)-2-amino-6-[[4-[2-[2-[[4-[[(5S)-5-amino-5-carboxypentyl]amino]-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C24H44N6O9/c25-17(23(35)36)5-1-3-11-27-19(31)7-9-21(33)29-13-15-39-16-14-30-22(34)10-8-20(32)28-12-4-2-6-18(26)24(37)38/h17-18H,1-16,25-26H2,(H,27,31)(H,28,32)(H,29,33)(H,30,34)(H,35,36)(H,37,38)/t17-,18-/m0/s1 |

InChI Key |

CQPWQUAJPPFCDP-ROUUACIJSA-N |

Isomeric SMILES |

C(CCNC(=O)CCC(=O)NCCOCCNC(=O)CCC(=O)NCCCC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N |

Canonical SMILES |

C(CCNC(=O)CCC(=O)NCCOCCNC(=O)CCC(=O)NCCCCC(C(=O)O)N)CC(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

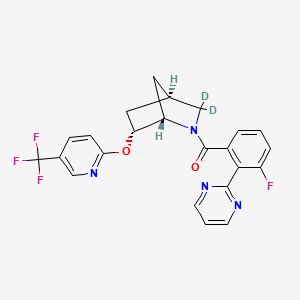

![2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide](/img/structure/B10832545.png)

![2-[2-[3-[2,3-bis[2-[2-[2-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]-2-[2-[2-[2-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]ethoxy]-N-[2-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]ethanimidic acid](/img/structure/B10832584.png)

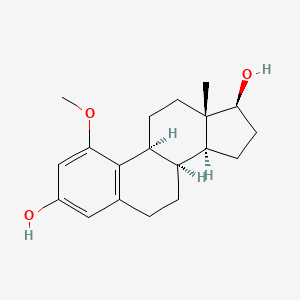

![4-[4-(Hydroxymethyl)phenyl]-1,3-dihydroimidazole-2-thione](/img/structure/B10832594.png)